molecular formula C14H20F3N5O2 B5892580 2-(morpholin-4-yl)-4-(piperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine CAS No. 364628-39-7

2-(morpholin-4-yl)-4-(piperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

Cat. No.: B5892580
CAS No.: 364628-39-7
M. Wt: 347.34 g/mol
InChI Key: KWTHKCGVJGRXME-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-4-(piperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is a triazine-based compound featuring three distinct substituents: a morpholine ring at position 2, a piperidine ring at position 4, and a 2,2,2-trifluoroethoxy group at position 4. Its molecular formula is C₁₆H₂₁F₃N₆O₂, with a molecular weight of 410.39 g/mol . The compound is synthesized via nucleophilic substitution reactions starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where sequential replacements of chlorine atoms with morpholine, piperidine, and trifluoroethoxy groups occur under controlled conditions .

Triazine derivatives are widely studied for their pharmacological and agrochemical applications due to their tunable electronic properties and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

4-[4-piperidin-1-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N5O2/c15-14(16,17)10-24-13-19-11(21-4-2-1-3-5-21)18-12(20-13)22-6-8-23-9-7-22/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTHKCGVJGRXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)OCC(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301140866
Record name 2-(4-Morpholinyl)-4-(1-piperidinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364628-39-7
Record name 2-(4-Morpholinyl)-4-(1-piperidinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364628-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Morpholinyl)-4-(1-piperidinyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-4-(piperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Substitution Reactions: The morpholin-4-yl and piperidin-1-yl groups are introduced through nucleophilic substitution reactions. These reactions are usually carried out in the presence of a base such as triethylamine.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via an etherification reaction using 2,2,2-trifluoroethanol and a suitable activating agent like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-4-(piperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Bases like triethylamine, nucleophiles such as amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(morpholin-4-yl)-4-(piperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-4-(piperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

    Cellular Effects: The compound may affect cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

The following analysis compares the target compound with analogs featuring substitutions at the 2-, 4-, and 6-positions of the triazine core. Key parameters include molecular weight, substituent effects, and reported biological activities.

Morpholine/Piperidine-Containing Triazines
Compound Name Substituents (Positions 2, 4, 6) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound Morpholine, piperidine, trifluoroethoxy 410.39 High lipophilicity; potential CNS activity
2-Chloro-4-morpholino-6-(trifluoroethoxy)-1,3,5-triazine Morpholine, Cl, trifluoroethoxy 298.65 Intermediate for agrochemical synthesis
4-(Piperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-N-(4-(trifluoromethoxy)phenyl)-1,3,5-triazine-2-amine Piperidine, trifluoroethoxy, aryl amine 453.80 Agrochemical candidate (herbicide)
2-Morpholino-4,6-bis(arylhydrazinyl)-1,3,5-triazine (6e, 6f) Morpholine, arylhydrazinyl groups 470–520 (approx.) Anticancer activity (IC₅₀: 1–10 μM)

Key Observations :

  • The trifluoroethoxy group at position 6 is a common feature in agrochemical derivatives (e.g., herbicides) due to its electron-withdrawing properties and metabolic stability .
  • Piperidine/morpholine substitutions enhance solubility compared to halogenated analogs (e.g., 2-chloro derivatives) but may reduce reactivity in nucleophilic substitution reactions .
Triazines with Alternative Heterocyclic Substitutions
Compound Name Substituents (Positions 2, 4, 6) Molecular Weight (g/mol) Key Properties/Activities Reference
2-N,N-Diphenylamino-4-morpholino-6-(indolehydrazinyl)-1,3,5-triazine (C1) Morpholine, diphenylamino, indolehydrazinyl 542.52 Autophagy inhibition (IC₅₀: 0.8 μM)
2,4-Bis(piperidin-1-yl)-6-(pyridinylmethylenehydrazinyl)-1,3,5-triazine (HDPPT) Piperidine, pyridinylhydrazinyl 428.50 Antimicrobial activity (MIC: 8 μg/mL)
4-Dimethylamino-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine (Triazine Amine) Dimethylamino, trifluoroethoxy 266.21 Herbicide degradation product

Key Observations :

  • Hydrazinyl-linked aromatic groups (e.g., indole, pyridine) enhance biological activity by enabling π-stacking interactions with protein targets .
  • Dimethylamino-substituted triazines (e.g., Triazine Amine) exhibit lower molecular weights but reduced thermal stability compared to morpholine/piperidine analogs .
Trifluoroethoxy-Containing Triazines
Compound Name Substituents (Positions 2, 4, 6) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound Morpholine, piperidine, trifluoroethoxy 410.39 Balanced lipophilicity (LogP: ~2.5)
Methyl 2-[4-(dimethylamino)-6-(trifluoroethoxy)-1,3,5-triazin-2-ylaminosulfonyl]-3-methylbenzoate Dimethylamino, trifluoroethoxy, benzoate 511.43 Herbicide (Triflusulfuron-methyl analog)
6-(Trifluoroethoxy)-4-(3,5-dimethylmorpholino)-2-chloro-1,3,5-triazine Chloro, dimethylmorpholino, trifluoroethoxy 354.75 Antifungal activity (IC₅₀: 5 μM)

Key Observations :

  • The trifluoroethoxy group confers resistance to enzymatic degradation, making it advantageous in agrochemical design .
  • Chlorine at position 2 increases electrophilicity but may introduce toxicity concerns compared to morpholine/piperidine substitutions .

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